molecular formula C28H27NO6S B2741577 Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-25-3

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2741577
CAS No.: 448214-25-3
M. Wt: 505.59
InChI Key: ORBUOJOMINHENC-UHFFFAOYSA-N
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Description

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a butyryl group, a sulfonyl group, and an ethyl ester. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyryl Group: This step involves the acylation of the benzofuran core using butyryl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-indole-3-carboxylate

Uniqueness

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzofuran core, combined with the butyryl and sulfonyl groups, makes it a versatile compound for various applications.

Biological Activity

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound classified as a benzofuran derivative. This compound is characterized by its unique structure, which includes a benzofuran core, a butyryl group, a sulfonyl group, and an ethyl ester. Its molecular formula is C28H27NO6SC_{28}H_{27}NO_{6}S with a molecular weight of 505.6 g/mol .

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
CAS Number 448214-25-3
Molecular Formula C28H27NO6S
Molecular Weight 505.6 g/mol

The biological activity of this compound involves its interaction with specific molecular targets, primarily through binding to enzymes or receptors. This binding can either inhibit or activate their functions, depending on the biological context and the target molecules involved .

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.
  • Anticancer Activity : The structural components of the compound suggest potential anticancer properties, particularly in targeting specific cancer cell lines.
  • Enzyme Inhibition : The sulfonamide group in the structure may allow for selective inhibition of certain enzymes, which could be beneficial in drug development targeting specific pathways involved in diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential activities of this compound:

  • Antimicrobial Study : A study examining sulfonamide derivatives found that modifications to the benzene ring significantly impacted antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This suggests that similar modifications in this compound could enhance its antimicrobial properties.
  • Anticancer Research : Research on benzofuran derivatives has shown promising results in inhibiting tumor growth in various cancer models. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells, indicating that this compound may also exert similar effects.
  • Enzyme Targeting : Studies utilizing X-ray fluorescence (XRF) spectrometry have demonstrated that compounds with sulfonamide groups can effectively bind to specific receptors and enzymes, suggesting that this compound could be developed for high selectivity in drug design .

Properties

IUPAC Name

ethyl 5-[butanoyl-(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6S/c1-4-9-25(30)29(36(32,33)22-15-12-19(3)13-16-22)21-14-17-24-23(18-21)26(28(31)34-5-2)27(35-24)20-10-7-6-8-11-20/h6-8,10-18H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBUOJOMINHENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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